ORL‑1 Receptor Binding Affinity (Ki) Advantage of the 4‑Keto Scaffold Versus the 4‑Hydroxy Analog
In ORL‑1 receptor binding assays conducted under identical conditions and reported in the same patent example, the core scaffold containing the piperidin‑4‑one moiety demonstrated a binding Ki of approximately 15 µM, while the corresponding 4‑hydroxy analog (1‑(quinoxalin‑2‑yl)piperidin‑4‑ol) showed a Ki >50 µM. This represents a ≥3.3‑fold improvement in binding affinity attributable to the ketone functionality [1]. Although both compounds are precursor intermediates requiring further substitution to achieve nanomolar potency, the ketone‑bearing scaffold starts from a more favorable binding baseline, reducing the magnitude of potency gain required during lead optimization.
| Evidence Dimension | ORL‑1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 15 µM (piperidin‑4‑one scaffold) |
| Comparator Or Baseline | Ki > 50 µM (1‑(quinoxalin‑2‑yl)piperidin‑4‑ol) |
| Quantified Difference | ≥3.3‑fold improvement in binding affinity for the 4‑keto scaffold |
| Conditions | ORL‑1 receptor binding assay; experimental details as per US8846929B2 Example 13 and Table 1 |
Why This Matters
Procurement of the 4‑keto scaffold ensures a higher starting receptor engagement baseline, minimizing the affinity gap that must be bridged through subsequent derivatization.
- [1] Goehring, R. R., et al. (Purdue Pharma L.P., Shionogi & Co., Ltd.). Substituted‑Quinoxaline‑Type Piperidine Compounds and the Uses Thereof. US Patent US8846929B2. ORL‑1 binding Ki data for ketone vs. alcohol scaffold. View Source
